2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol
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Overview
Description
2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol is a heterocyclic compound that features a pyridine ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as dimethylacetamide at elevated temperatures to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar pyrazole ring structure and exhibit comparable pharmacological properties.
Indole Derivatives: Indole derivatives also feature a fused ring system and are known for their diverse biological activities.
Uniqueness
2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol is unique due to its specific ring fusion and the presence of a methyl group on the pyridine ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol |
InChI |
InChI=1S/C12H13N3O/c1-8-5-9(7-13-6-8)11-12(16)10-3-2-4-15(10)14-11/h5-7,16H,2-4H2,1H3 |
InChI Key |
FINIHDXWXXNNPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NN3CCCC3=C2O |
Origin of Product |
United States |
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